molecular formula C6H9NO2 B1278328 (2,4-Dimethyl-1,3-oxazol-5-yl)methanol CAS No. 214553-55-6

(2,4-Dimethyl-1,3-oxazol-5-yl)methanol

Cat. No. B1278328
M. Wt: 127.14 g/mol
InChI Key: BFWHIILNKOBBPE-UHFFFAOYSA-N
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Description

(2,4-Dimethyl-1,3-oxazol-5-yl)methanol, also known as 2,4-DMO, is a versatile organic compound with a wide range of applications in both chemical synthesis and scientific research. It is a colorless and odorless liquid, with a boiling point of 160°C and a melting point of -67°C. The compound is used in a variety of fields, including organic synthesis, biochemistry, medicinal chemistry, and environmental science. In Additionally, potential future directions for research involving 2,4-DMO will be explored.

Scientific Research Applications

  • Synthesis of Antibiotics

    Bagley et al. (2005) demonstrated the use of (2,4-Dimethyl-1,3-oxazol-5-yl)methanol in the synthesis of dimethyl sulfomycinamate, an acidic methanolysis product of the sulfomycin family of thiopeptide antibiotics. This synthesis involved a complex multistep Bohlmann-Rahtz heteroannulation reaction, indicating its application in antibiotic synthesis (Bagley et al., 2005).

  • Catalysis in Glycerol Conversion

    Deutsch et al. (2007) explored the acid-catalysed condensation of glycerol with various aldehydes and ketones, including (2,4-Dimethyl-1,3-oxazol-5-yl)methanol. This research highlights its role in catalysis, particularly in converting glycerol to cyclic acetals, which are potential platform chemicals (Deutsch et al., 2007).

  • Chiral Catalysts in Asymmetric Synthesis

    Falorni et al. (1996) studied derivatives of (2,4-Dimethyl-1,3-oxazol-5-yl)methanol as chiral catalysts for the enantioselective addition of diethylzinc to aldehydes. This research suggests its application in asymmetric synthesis, a critical area in the production of chiral compounds (Falorni et al., 1996).

  • Molecular Organization Studies

    Matwijczuk et al. (2018) conducted spectroscopic studies on compounds similar to (2,4-Dimethyl-1,3-oxazol-5-yl)methanol, which indicated variations in molecular organization in different solvents. Such studies are crucial for understanding molecular interactions and properties in various solvents (Matwijczuk et al., 2018).

  • Corrosion Inhibition Research

    Rahmani et al. (2018) investigated oxazole derivatives, including compounds related to (2,4-Dimethyl-1,3-oxazol-5-yl)methanol, as corrosion inhibitors on mild steel. This application is vital in industrial settings, where corrosion prevention is essential (Rahmani et al., 2018).

properties

IUPAC Name

(2,4-dimethyl-1,3-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-6(3-8)9-5(2)7-4/h8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWHIILNKOBBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441639
Record name (2,4-dimethyl-1,3-oxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethyl-1,3-oxazol-5-yl)methanol

CAS RN

214553-55-6
Record name (2,4-dimethyl-1,3-oxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dimethyl-1,3-oxazol-5-yl)methanol
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